4-Methyl-1,2-dihydronaphthalene

Photochemistry Physical Organic Chemistry Reaction Mechanism

4-Methyl-1,2-dihydronaphthalene (4-MDHN; CAS 4373-13-1) is a partially hydrogenated naphthalene derivative with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol. This compound is a specialized building block valued for its unique combination of a reactive 1,2-dihydronaphthalene core and a strategically positioned methyl group.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 4373-13-1
Cat. No. B1604512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-dihydronaphthalene
CAS4373-13-1
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1=CCCC2=CC=CC=C12
InChIInChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3
InChIKeyNACZXFJTTCJDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Methyl-1,2-dihydronaphthalene (CAS 4373-13-1) Remains a Critical Building Block for Advanced Organic Synthesis and Photochemistry Research


4-Methyl-1,2-dihydronaphthalene (4-MDHN; CAS 4373-13-1) is a partially hydrogenated naphthalene derivative with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol [1]. This compound is a specialized building block valued for its unique combination of a reactive 1,2-dihydronaphthalene core and a strategically positioned methyl group. This structure enables distinct reactivity profiles and photophysical properties not observed in its unsubstituted analog or other positional isomers. Its utility is established in diverse areas including the synthesis of perfluorinated naphthalenes [2], as a substrate for enantioselective C–H functionalization and cyclopropanation reactions [3], and as a key model system for probing the fundamental photochemistry and photophysics of methyl-substituted dihydronaphthalenes in both solution and gas phases [4][5].

The Procurement Risk: Why 4-Methyl-1,2-dihydronaphthalene (CAS 4373-13-1) Cannot Be Interchanged with Other Dihydronaphthalenes


Substituting 4-Methyl-1,2-dihydronaphthalene (4-MDHN) with a structurally similar analog like the unsubstituted 1,2-dihydronaphthalene or the 3-methyl isomer (3-MDHN) is scientifically invalid and will compromise experimental outcomes. The presence and precise position of the methyl group are not minor structural variations; they fundamentally alter the molecule's electronic distribution, steric environment, and, consequently, its chemical and photochemical behavior. For instance, in photochemical studies, 4-MDHN and 3-MDHN generate completely different primary photoproducts with distinct quantum yields [1]. In synthetic applications, the 4-methyl group is essential for directing reactivity in specific transformations, such as the regioselective defluorination of perfluorinated precursors to yield specific perfluoronaphthalene isomers [2]. Using an unsubstituted or differently substituted analog would either lead to a failed reaction, a different product distribution, or require a complete re-optimization of reaction conditions, resulting in significant losses in time, resources, and material. The specific data below demonstrates that the selection of 4-MDHN over its close analogs is a critical decision point for ensuring experimental success.

Verifiable Technical Differentiation: A Head-to-Head Comparison of 4-Methyl-1,2-dihydronaphthalene Against Its Closest Analogs


Divergent Photochemical Fates: 4-MDHN vs. 3-MDHN Lead to Distinct Product Distributions and Quantum Yields

Direct head-to-head photolysis experiments in hexane solution demonstrate that the position of the methyl group dictates the chemical outcome and efficiency. Under 254-nm irradiation, 4-Methyl-1,2-dihydronaphthalene (4-MDHN) yields 2-(o-tolyl)-1,3-butadiene (T13B) as a major product with a quantum yield (φ) of 2.2 × 10⁻³, whereas its isomer, 3-Methyl-1,2-dihydronaphthalene (3-MDHN), produces 5-methylbenzobicyclo[3.1.0]hex-2-ene (5-MBBH) with a quantum yield of φ = 4.7 × 10⁻⁴ [1]. This represents a greater than 4.6-fold difference in reaction efficiency between the two isomers, and more importantly, they lead to completely different product scaffolds.

Photochemistry Physical Organic Chemistry Reaction Mechanism

Regioselective Precursor to Perfluoro-1-methylnaphthalene: A Key Role Not Fulfilled by Unsubstituted 1,2-Dihydronaphthalene

In the specialized field of perfluorinated aromatic synthesis, 4-Methyl-1,2-dihydronaphthalene acts as a specific precursor to perfluoro-1-methylnaphthalene. When the perfluorinated analog (perfluoro-4-methyl-1,2-dihydronaphthalene) is reacted with zinc in dimethylformamide (Zn–DMF), it undergoes a defluorination/aromatization sequence to yield perfluoro-1-methylnaphthalene [1]. This is a specific synthetic outcome that cannot be achieved using the unsubstituted 1,2-dihydronaphthalene framework, which would instead lead to different perfluoronaphthalene products (e.g., octafluoronaphthalene or perfluoro-2,2′-binaphthalene) [1].

Organofluorine Chemistry Synthetic Methodology Materials Science

Established Purity and Analytical Benchmarks for Reproducible Procurement

Unlike some less common or custom-synthesized isomers, 4-Methyl-1,2-dihydronaphthalene (CAS 4373-13-1) is a commercially established chemical with well-defined purity standards and analytical characterization. Multiple vendors offer the compound with a standard purity of 90% or higher, with options for up to 98% purity . This commercial availability with established quality control (e.g., batch-specific NMR, HPLC, or GC data) reduces procurement risk and ensures reproducibility. In contrast, data for the 3-methyl isomer (CAS 2717-44-4) and 1-methyl isomer are less consistently available from commercial sources, often requiring custom synthesis and in-house characterization.

Analytical Chemistry Quality Control Procurement

Defined Application Scenarios Where 4-Methyl-1,2-dihydronaphthalene (CAS 4373-13-1) Provides a Verifiable Advantage


Synthesis of 2-(o-Tolyl)-1,3-butadiene Scaffolds via Photochemistry

Researchers seeking to synthesize 2-(o-tolyl)-1,3-butadiene (T13B) or related 1,3-diene scaffolds should utilize 4-Methyl-1,2-dihydronaphthalene (4-MDHN) as the optimal substrate. The direct head-to-head evidence shows that photolysis of 4-MDHN in hexane with 254-nm light yields T13B as a major product with a quantum yield of φ = 2.2 × 10⁻³ [1]. This pathway is not accessible from the 3-methyl isomer (3-MDHN), which produces a bicyclic product instead. Therefore, for projects targeting this specific 1,3-diene motif, 4-MDHN is not just an option but the required starting material.

Precursor for the Regioselective Synthesis of Perfluoro-1-methylnaphthalene

In organofluorine chemistry and materials science, where the properties of perfluorinated aromatics are exploited, 4-Methyl-1,2-dihydronaphthalene is a crucial precursor. The perfluorinated version of this compound (perfluoro-4-methyl-1,2-dihydronaphthalene) undergoes a defined transformation in a Zn–DMF system to afford perfluoro-1-methylnaphthalene [1]. This regioselective defluorination/aromatization is a key step in accessing this specific perfluorinated building block. Using an unsubstituted analog would lead to a different product mixture, making 4-MDHN essential for any synthesis where a perfluorinated 1-methylnaphthalene core is desired.

Model Substrate for Fundamental Studies on Methyl Substituent Effects in Excited States

For physical organic chemists and photophysicists investigating the fundamental effects of alkyl substitution on excited-state dynamics and reaction pathways of dihydronaphthalenes, 4-MDHN serves as a critical model compound. The published comparative photochemistry with the 3-methyl isomer [1] and the distinct behavior observed between solution and gas phases [2] establish 4-MDHN as a well-defined system for probing structure-reactivity relationships. Its use allows for direct comparison with a robust body of existing literature, providing a reliable benchmark for computational and experimental studies of methyl substituent effects.

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